![molecular formula C13H11ClN4 B1337636 N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 63200-55-5](/img/structure/B1337636.png)
N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine
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Description
“N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C13H11ClN4. It has a molecular weight of 258.70600 and a density of 1.434g/cm3 .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. For instance, a solution of 4-chloro-7H-Pyrrolo[2,3-d]pyrimidine and ethyl-4-aminobenzoate in absolute ethanol was heated under reflux for 7 hours . The progress of the reaction was monitored using thin-layer chromatography (TLC) .Molecular Structure Analysis
The molecular structure of “N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine” consists of a pyrrolo[3,2-d]pyrimidine core with a benzyl group attached to the nitrogen atom and a chlorine atom attached to the 2-position .Physical And Chemical Properties Analysis
“N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine” has a molecular weight of 258.70600 and a density of 1.434g/cm3. The boiling point, melting point, and flash point are not available .Scientific Research Applications
Inhibition of α-Amylase Enzyme
The compound has been used in the design and synthesis of pyrrolo[2,3-d]pyrimidine-based analogues that inhibit the α-amylase enzyme . This enzyme is responsible for breaking down starch molecules into smaller ones such as glucose and maltose. Inhibiting this enzyme can help treat diabetes by slowing down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .
Antidiabetic Action
In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC50 values in the 0.252–0.281 mM range . These compounds were designed and synthesized based on the structure of N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine .
Antitubercular Agents
The compound has been explored as a potential antitubercular agent . Tuberculosis (TB) is one of the leading causes of death worldwide, and developing new anti-TB compounds using cost-effective processes is critical to reduce TB incidence .
Inhibition of Mycobacterium Tuberculosis
Several derivatives of the compound displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC90 values of 0.488–62.5 µM . This highlights the potential of these derivatives in the treatment of tuberculosis .
Targeted Kinase Inhibitors
The compound has been used in the development of targeted kinase inhibitors (TKIs) . TKIs are a type of medication that blocks certain proteins called kinases that play a role in cell growth. They are often used in the treatment of cancer .
Drug Development
The compound’s derivatives have been used in the development of future antidiabetic drugs . The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, had a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .
properties
IUPAC Name |
N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c14-13-17-10-6-7-15-11(10)12(18-13)16-8-9-4-2-1-3-5-9/h1-7,15H,8H2,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYGEYYLNYWBMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30492651 |
Source
|
Record name | N-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30492651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
CAS RN |
63200-55-5 |
Source
|
Record name | N-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30492651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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